A Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)aniline
A Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)aniline is a crucial building block in modern medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF3) group into the aniline scaffold imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics. This technical guide provides an in-depth overview of the core physicochemical properties of 3-(Trifluoromethoxy)aniline, detailed experimental protocols for their determination, and a discussion of its relevance in pharmaceutical research.
The trifluoromethoxy group is a powerful bioisostere for other functional groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These characteristics make 3-(Trifluoromethoxy)aniline a valuable starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders.[2] Understanding its fundamental properties is therefore essential for its effective application in drug design and development.
Core Physicochemical Properties
The key physicochemical properties of 3-(Trifluoromethoxy)aniline are summarized in the tables below. This data is essential for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₃NO | [3][4][5] |
| Molecular Weight | 177.12 g/mol | [3][4][5] |
| Appearance | Clear yellow to orange liquid | [3] |
| Density | 1.325 g/mL at 25 °C | [3][4] |
| Boiling Point | 72-73 °C at 8 mmHg | [3][4] |
| Refractive Index (n20/D) | 1.466 | [3][4] |
| Flash Point | 85 °C (185 °F) | [3][4] |
Acidity and Solubility
| Property | Value | Reference(s) |
| pKa (Predicted) | 3.36 ± 0.10 | [3][6] |
| Water Solubility | Not miscible or difficult to mix | [3] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
Experimental Protocols
Detailed and accurate determination of physicochemical properties is critical for the successful application of 3-(Trifluoromethoxy)aniline in research and development. The following sections provide detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of 3-(Trifluoromethoxy)aniline at a specific pressure.
Materials:
-
3-(Trifluoromethoxy)aniline sample
-
Thiele tube
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Secure the Thiele tube to a stand using a clamp.
-
Attach a small test tube containing approximately 0.5 mL of 3-(Trifluoromethoxy)aniline to the thermometer.
-
Place a capillary tube, with its sealed end up, into the test tube containing the aniline sample.
-
Immerse the thermometer and the attached test tube into the oil in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
As the temperature rises, observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the temperature at which the rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of 3-(Trifluoromethoxy)aniline in various solvents.
Materials:
-
3-(Trifluoromethoxy)aniline sample
-
A selection of solvents (e.g., water, ethanol, chloroform, ethyl acetate)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Add an excess amount of 3-(Trifluoromethoxy)aniline to a known volume of the desired solvent in a sealed vial.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the sediment) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-(Trifluoromethoxy)aniline in the diluted sample using a validated HPLC or GC method with a calibration curve.
-
Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Ensuring the purity of 3-(Trifluoromethoxy)aniline is critical for its use as a pharmaceutical intermediate. GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for purity assessment.
Experimental Workflow for GC-MS Purity Analysis
Caption: Workflow for purity analysis of 3-(Trifluoromethoxy)aniline by GC-MS.
Conclusion
3-(Trifluoromethoxy)aniline is a compound of significant interest to the pharmaceutical industry. Its distinct physicochemical properties, driven by the trifluoromethoxy group, offer considerable advantages in the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding and precise measurement of its properties, as outlined in this guide, are fundamental to leveraging its full potential in the synthesis of next-generation therapeutics. The provided experimental protocols serve as a robust starting point for researchers to ensure the quality and consistency of this vital chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Trifluoromethoxy)aniline | 1535-73-5 [chemicalbook.com]
- 4. 3-(トリフルオロメトキシ)アニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Trifluoromethoxy)aniline CAS#: 1535-73-5 [m.chemicalbook.com]
